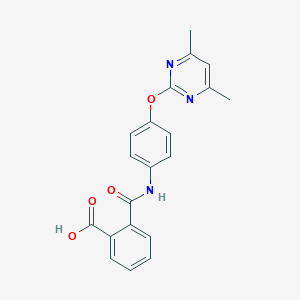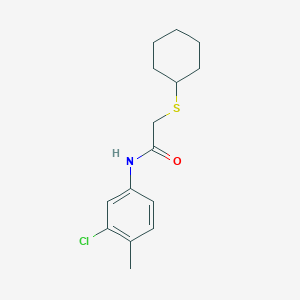
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3K pathway by LY294002 has been shown to have significant effects on cellular functions and has been used in many studies to investigate the underlying mechanisms of various diseases.
作用機序
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one selectively inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Studies have shown that 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has significant effects on various cellular functions, including cell cycle progression, apoptosis, autophagy, and metabolism. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve insulin sensitivity in diabetic models. Moreover, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the PI3K pathway, its ability to penetrate the cell membrane and inhibit intracellular signaling, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
将来の方向性
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research, and its potential therapeutic applications have been explored in various diseases. However, there are still many unanswered questions regarding its mechanism of action and its potential side effects. Future research directions may include the development of more potent and selective PI3K inhibitors, the investigation of the role of PI3K pathway in aging and longevity, and the exploration of the potential combination therapies with 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in cancer and other diseases.
合成法
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one was first synthesized by Vlahos et al. in 1994 using a multi-step process involving the reaction of 7-hydroxycoumarin with 2-isopropylphenol, followed by the reaction with morpholine and trifluoroacetic anhydride. The final product was purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research as a tool to study the PI3K pathway and its role in various cellular processes and diseases. It has been used in vitro and in vivo studies to investigate the underlying mechanisms of cancer, diabetes, inflammation, and neurodegenerative diseases.
特性
製品名 |
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
分子式 |
C24H24F3NO5 |
分子量 |
463.4 g/mol |
IUPAC名 |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H24F3NO5/c1-14(2)15-5-3-4-6-19(15)32-22-20(30)16-7-8-18(29)17(13-28-9-11-31-12-10-28)21(16)33-23(22)24(25,26)27/h3-8,14,29H,9-13H2,1-2H3 |
InChIキー |
XFAPOIFYFUSGQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
正規SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)

![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)